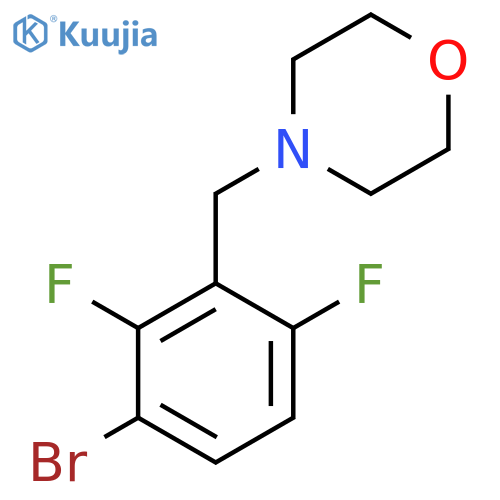Cas no 1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine)

1428234-63-2 structure
商品名:4-(2,6-Difluoro-3-bromobenzyl)morpholine
CAS番号:1428234-63-2
MF:C11H12BrF2NO
メガワット:292.119889259338
MDL:MFCD23713144
CID:4764518
4-(2,6-Difluoro-3-bromobenzyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-Difluoro-3-bromobenzyl)morpholine
- 4-(3-Bromo-2,6-difluorobenzyl)morpholine
- Z1447
-
- MDL: MFCD23713144
- インチ: 1S/C11H12BrF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2
- InChIKey: QTJDQHJGSWIMEN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1F)CN1CCOCC1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 12.5
4-(2,6-Difluoro-3-bromobenzyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516582-500 mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 500mg |
€415.70 | 2023-05-18 | ||
| abcr | AB516582-1 g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 1g |
€562.00 | 2023-05-18 | ||
| Aaron | AR01LSRY-1g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 95% | 1g |
$501.00 | 2025-02-12 | |
| abcr | AB516582-1g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 1g |
€473.80 | 2025-02-20 | ||
| abcr | AB516582-250mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 250mg |
€263.50 | 2025-02-20 | ||
| abcr | AB516582-5g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 5g |
€1553.20 | 2025-02-20 | ||
| Ambeed | A455891-1g |
4-(3-Bromo-2,6-difluorobenzyl)morpholine |
1428234-63-2 | 97% | 1g |
$430.0 | 2024-04-23 | |
| Aaron | AR01LSRY-500mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 95% | 500mg |
$377.00 | 2025-02-12 | |
| abcr | AB516582-500mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 500mg |
€415.70 | 2023-09-02 |
4-(2,6-Difluoro-3-bromobenzyl)morpholine 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine) 関連製品
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1428234-63-2)4-(2,6-Difluoro-3-bromobenzyl)morpholine

清らかである:99%
はかる:1g
価格 ($):387.0